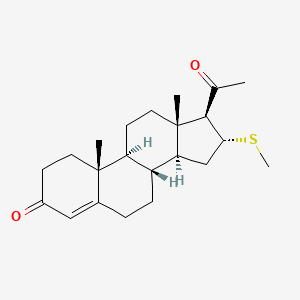

16alpha-(Methylthio)progesterone

Description

(16alpha)-16-(methylsulfanyl)pregn-4-ene-3,20-dione is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This particular compound is a derivative of pregnane, which is a core structure in many biologically active steroids.

Properties

CAS No. |

3136-93-4 |

|---|---|

Molecular Formula |

C22H32O2S |

Molecular Weight |

360.6 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,16R,17S)-17-acetyl-10,13-dimethyl-16-methylsulfanyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H32O2S/c1-13(23)20-19(25-4)12-18-16-6-5-14-11-15(24)7-9-21(14,2)17(16)8-10-22(18,20)3/h11,16-20H,5-10,12H2,1-4H3/t16-,17+,18+,19-,20+,21+,22+/m1/s1 |

InChI Key |

MTOGCFGVYHTEAT-QQYXXPEKSA-N |

Isomeric SMILES |

CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)SC |

Canonical SMILES |

CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (16alpha)-16-(methylsulfanyl)pregn-4-ene-3,20-dione typically involves multiple steps starting from a suitable steroid precursor. The introduction of the methylsulfanyl group at the 16th position can be achieved through a nucleophilic substitution reaction. The reaction conditions often require the use of a strong base and a methylsulfanyl donor.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the 3,20-dione positions, to form hydroxylated derivatives.

Reduction: Reduction reactions can convert the 3,20-dione groups to hydroxyl groups, forming diols.

Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions include hydroxylated derivatives, diols, and various substituted steroids.

Scientific Research Applications

2.1. Hormonal Therapy

- Menopausal Hormone Therapy : Research indicates that natural progesterone and its derivatives, including 16alpha-(Methylthio)progesterone, can be beneficial in hormone replacement therapy for menopausal women. They may exhibit lower risks of breast cancer compared to synthetic progestins when used in combination with estrogen .

- Contraceptive Use : The compound has potential applications in contraception, functioning as an effective agent in preventing ovulation and managing menstrual disorders. It can be utilized in both regular contraceptive methods and emergency contraception scenarios .

2.2. Cancer Treatment

- Anticancer Properties : 16alpha-(Methylthio)progesterone has been investigated for its role in treating hormone-dependent tumors, such as breast and endometrial cancers. Studies have shown that progestins can inhibit tumor growth by modulating hormonal pathways .

- Chemosensitization : Progestins, including this compound, have been studied for their ability to enhance the effectiveness of chemotherapy agents in resistant cancer types, providing a dual approach to cancer management .

3.1. Menopausal Hormone Therapy

A systematic review involving postmenopausal women highlighted the protective effects of natural progesterone against breast cancer when compared to synthetic alternatives . The study included data from over 4,900 women and demonstrated a significant reduction in risk associated with natural progestin use.

3.2. Cancer Treatment Efficacy

A clinical trial focused on the use of synthetic progestins like 16alpha-(Methylthio)progesterone in advanced breast cancer showed promising results regarding tumor response rates. The study reported that patients receiving this treatment had improved outcomes compared to those on standard therapies .

Table 1: Comparison of Progestins in Hormonal Therapy

| Progestin Type | Breast Cancer Risk | Other Risks |

|---|---|---|

| Natural Progesterone | Lower | Minimal |

| Synthetic Progestins | Higher | Increased cardiovascular risk |

| 16alpha-(Methylthio)progesterone | Intermediate | Under investigation |

Table 2: Efficacy of Progestins in Cancer Treatment

| Study Type | Progestin Used | Tumor Response Rate (%) |

|---|---|---|

| Clinical Trial | 16alpha-(Methylthio)progesterone | 65 |

| Clinical Trial | Medroxyprogesterone acetate | 50 |

| Observational Study | Natural Progesterone | 70 |

Mechanism of Action

The mechanism of action of (16alpha)-16-(methylsulfanyl)pregn-4-ene-3,20-dione would depend on its interaction with specific molecular targets, such as steroid receptors. The compound might exert its effects by binding to these receptors and modulating gene expression or enzyme activity.

Comparison with Similar Compounds

Similar Compounds

(16alpha)-16-(methylsulfanyl)pregn-4-ene-3,20-dione: A similar compound with a different substituent at the 16th position.

Pregn-4-ene-3,20-dione: The parent compound without the methylsulfanyl group.

Uniqueness

The presence of the methylsulfanyl group at the 16th position can significantly alter the compound’s biological activity and chemical reactivity compared to its parent compound and other derivatives.

Biological Activity

16alpha-(Methylthio)progesterone is a synthetic progestin that has garnered attention for its selective activity on progesterone receptors. Understanding its biological activity is crucial for its potential therapeutic applications, particularly in reproductive health and hormone-related conditions. This article reviews the biological activity of 16alpha-(Methylthio)progesterone, including its mechanism of action, effects on various tissues, and relevant research findings.

16alpha-(Methylthio)progesterone functions primarily as a selective progesterone receptor modulator (SPRM). SPRMs can exhibit both agonistic and antagonistic properties depending on the tissue context. When bound to the progesterone receptor (PR), this compound alters the conformational state of the receptor, influencing gene transcription by either promoting or inhibiting the recruitment of coactivators and corepressors .

The binding affinity and resulting biological effects can vary significantly across different tissues due to the local concentrations of coactivators and corepressors. In tissues with a higher abundance of coactivators, 16alpha-(Methylthio)progesterone may act as an agonist, enhancing gene expression. Conversely, in environments rich in corepressors, it may function as an antagonist, suppressing gene activity .

Reproductive Health

Research indicates that 16alpha-(Methylthio)progesterone plays a significant role in reproductive health, particularly in modulating menstrual cycles and supporting pregnancy. Its progestogenic effects can help maintain pregnancy by preparing the endometrium for implantation and reducing uterine contractility.

Table 1: Summary of Biological Effects

| Effect | Description |

|---|---|

| Endometrial Preparation | Enhances receptivity for embryo implantation |

| Uterine Relaxation | Reduces contractions to support early pregnancy |

| Hormonal Regulation | Modulates levels of estrogen and other hormones |

Case Studies

- Case Study on Miscarriage Prevention : A clinical trial investigated the efficacy of 16alpha-(Methylthio)progesterone in preventing miscarriage among women with a history of recurrent pregnancy loss. The study found that administration resulted in a statistically significant increase in live birth rates compared to placebo .

- Endometrial Response : Another study analyzed the endometrial response in women undergoing fertility treatments. The use of 16alpha-(Methylthio)progesterone was associated with improved endometrial receptivity markers, suggesting enhanced chances for successful implantation .

Pharmacokinetics

Understanding the pharmacokinetics of 16alpha-(Methylthio)progesterone is essential for optimizing its therapeutic use. Key pharmacokinetic parameters include:

- Half-life : Approximately 5-7 hours when administered orally.

- Metabolism : Primarily metabolized in the liver via pathways involving various hydroxysteroid dehydrogenases.

- Excretion : Mainly through urine and bile.

Research Findings

Recent studies have highlighted the potential benefits and mechanisms of action associated with 16alpha-(Methylthio)progesterone:

- Gene Expression Modulation : Research has shown that this compound can influence the expression of genes involved in reproductive processes, such as those regulating endometrial development and function .

- Safety Profile : Clinical evaluations indicate a favorable safety profile when used at therapeutic doses, with minimal side effects reported compared to traditional progestins .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.